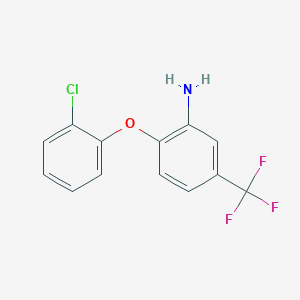
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, also known as 2,5-dichloro-3-trifluoromethylaniline, is an aromatic amine compound that is used as a reagent in a variety of scientific and industrial processes. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the production of polymers, plastics, and other materials.
Wissenschaftliche Forschungsanwendungen
Nephrotoxicity and Renal Function Studies
Research indicates that various aniline derivatives, including those similar to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, have been studied for their potential nephrotoxic effects. Studies have shown that specific substitutions on the phenyl ring of aniline can significantly enhance its nephrotoxic potential, highlighting the importance of chemical structure in toxicity studies (Rankin et al., 1986; Lo et al., 1990).
Biotransformation Studies
The biotransformation pathways of aniline derivatives, akin to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, have been explored, revealing that such compounds can undergo complex metabolic transformations in vivo, involving processes like intramolecular hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).
Embryonic Development and Toxicity Assays
Aniline derivatives have been utilized in assays to study their effects on embryonic development, particularly in species like Daphnia magna. These studies provide insights into the toxicity of chemicals and sensitivity differences between life stages, offering valuable information for environmental and health risk assessments (Abe et al., 2001).
Metabolism and Excretion Studies
Understanding the metabolic pathways and excretion profiles of compounds similar to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is crucial in toxicology and pharmacokinetics. Studies have examined the urinary excretion profiles and identified metabolites of related aniline derivatives, contributing to our understanding of their biotransformation and potential impact on human health (Tugnait et al., 2003).
Molecular Docking and Pharmacological Investigations
Aniline derivatives are also used in the synthesis and pharmacological evaluation of various compounds. For instance, studies involving molecular docking and antiepileptic activity assessments of novel compounds demonstrate the versatility of aniline derivatives in drug design and development (Asadollahi et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOVMZJDWDGYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226582 |
Source


|
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946727-99-7 |
Source


|
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)
![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)


![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)


